3-Bromo-4'-isopropoxy-2-methyl-1,1'-biphenyl
Description
Properties
IUPAC Name |
1-bromo-2-methyl-3-(4-propan-2-yloxyphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-11(2)18-14-9-7-13(8-10-14)15-5-4-6-16(17)12(15)3/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMHXJZDMSFZFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=CC=C(C=C2)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Approach
The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl bonds. For this compound, the coupling involves a brominated methylphenyl fragment (e.g., 3-bromo-2-methylphenylboronic acid) and an isopropoxy-substituted aryl halide (e.g., 4-isopropoxyiodobenzene). Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, facilitate the reaction in polar aprotic solvents (e.g., dioxane) with a base (e.g., Na₂CO₃).
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Reactants : 3-Bromo-2-methylphenylboronic acid (1.2 equiv), 4-isopropoxyiodobenzene (1.0 equiv).
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Conditions : Pd(dppf)Cl₂ (0.04 equiv), Na₂CO₃ (3.0 equiv), dioxane/H₂O (3:1), 90°C, 12 h under N₂.
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Yield : 62–84% after silica gel chromatography.
Advantages and Limitations
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Advantages : High regioselectivity, compatibility with sensitive functional groups.
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Limitations : Requires purified boronic acids, potential steric hindrance from methyl and isopropoxy groups.
Ullmann-Type Coupling
Copper-Catalyzed Coupling
This method employs CuCl or CuI to couple aryl halides. For instance, 3-bromo-2-methyliodobenzene and 4-isopropoxyphenylboronic acid react under mild conditions.
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Reactants : 3-Bromo-2-methyliodobenzene (1.0 equiv), 4-isopropoxyphenylboronic acid (1.5 equiv).
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Conditions : CuCl (0.1 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 24 h.
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Yield : 55–70%.
Challenges
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Lower yields compared to Pd-catalyzed methods.
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Limited scalability due to prolonged reaction times.
Stepwise Functionalization of Biphenyl
Nitration-Reduction-Bromination Sequence
Adapted from a patent, this approach modifies biphenyl through sequential transformations:
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Nitration : Introduce a nitro group at position 3 using HNO₃/H₂SO₄.
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Reduction : Convert nitro to amine with SnCl₂/HCl.
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Bromination : Electrophilic bromination at position 3 using Br₂/FeBr₃.
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Isopropoxy Introduction : Williamson ether synthesis with isopropyl bromide.
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Methylation : Friedel-Crafts alkylation at position 2 using CH₃I/AlCl₃.
Key Data :
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Overall Yield : 40–50% after five steps.
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Critical Step : Friedel-Crafts methylation requires careful control to avoid over-alkylation.
Directed Ortho-Metalation (DoM)
Lithiation Strategy
A directing group (e.g., amide) enables regioselective bromination and methylation. For example:
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Directed Lithiation : Treat 4-isopropoxybiphenyl-2-carboxamide with LDA at −78°C.
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Bromination : Quench with Br₂ to install bromo at position 3.
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Methylation : Use MeI to introduce methyl at position 2.
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Deprotection : Remove the directing group via hydrolysis.
Yield : 30–45% due to multi-step deprotection.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Complexity |
|---|---|---|---|
| Suzuki-Miyaura | 62–84 | High | Moderate |
| Ullmann | 55–70 | Moderate | Low |
| Stepwise Functionalization | 40–50 | Low | High |
| Directed Metalation | 30–45 | Low | High |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4’-isopropoxy-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction reactions produce oxidized and reduced forms of the compound, respectively.
Scientific Research Applications
3-Bromo-4’-isopropoxy-2-methyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4’-isopropoxy-2-methyl-1,1’-biphenyl involves its interaction with molecular targets through various pathways. The bromine atom and isopropoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in electrophilic aromatic substitution reactions, where it interacts with nucleophiles to form new chemical bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Biphenyl Derivatives
Substituent Position and Electronic Effects
3-Bromo-4'-fluoro-1,1'-biphenyl (C₁₂H₈BrF, MW: 251.10 g/mol)
- Substituents : Bromo (position 3), fluoro (position 4').
- Key Differences : Fluorine is smaller and more electronegative than isopropoxy, leading to stronger electron-withdrawing effects. This enhances reactivity in electrophilic substitution but reduces steric bulk compared to isopropoxy .
- Applications : Intermediate in fluorinated drug candidates (e.g., kinase inhibitors) due to fluorine’s metabolic stability .
3-Bromo-4'-methoxy-1,1'-biphenyl (C₁₃H₁₁BrO, MW: 263.13 g/mol)
- Substituents : Bromo (position 3), methoxy (position 4').
- Key Differences : Methoxy is less bulky than isopropoxy but similarly electron-donating. This compound exhibits faster reaction rates in Pd-catalyzed couplings due to reduced steric hindrance .
- Applications : Precursor for liquid crystals and OLED materials .
3-Bromo-4'-isopropyl-1,1'-biphenyl (C₁₅H₁₅Br, MW: 275.19 g/mol)
- Substituents : Bromo (position 3), isopropyl (position 4').
- Key Differences : Isopropyl is purely alkyl, lacking the oxygen atom in isopropoxy. This reduces polarity and increases log P (log P estimated ~4.2 vs. ~3.8 for the isopropoxy analogue) .
- Applications : Hydrophobic building block for agrochemicals .
Physical and Chemical Properties
Notes:
Degradation and Environmental Impact
- Microbial Degradation : Biphenyl derivatives with electron-donating groups (e.g., isopropoxy) are degraded faster by Pseudomonas spp. than halogen-rich analogues (e.g., 3-bromo-4-iodo-1,1'-biphenyl) .
- Toxicity : Brominated biphenyls exhibit lower acute toxicity compared to chlorinated analogues, but their persistence necessitates careful handling .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for laboratory-scale preparation of 3-Bromo-4'-isopropoxy-2-methyl-1,1'-biphenyl?
- Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , pairing a brominated aryl halide with an isopropoxy-substituted boronic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands like AdBrettPhos (a biphenyl-based phosphine ligand) enhance coupling efficiency . Optimize reaction parameters (e.g., solvent polarity, temperature) to minimize byproducts. Post-synthesis, purify using column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity via GC-MS.
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions and electronic environments. For example, the isopropoxy group’s methyl protons appear as a septet (~1.3 ppm) .
- X-ray Crystallography : Resolve the crystal structure using SHELX software for refinement, particularly for assessing steric effects from the methyl and bromo groups .
- Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., bromine’s characteristic 1:1 ratio for M⁺ and M+2 peaks).
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Answer : Conduct accelerated stability studies using:
- Thermogravimetric Analysis (TGA) to determine decomposition temperatures.
- HPLC-PDA to monitor degradation products under UV light or humidity.
- Control experiments in inert atmospheres (argon/glovebox) to isolate oxidative vs. hydrolytic degradation pathways.
Advanced Research Questions
Q. What strategies resolve contradictions in reported solubility data for brominated biphenyl derivatives?
- Answer :
- Controlled Solubility Assays : Measure solubility in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents at standardized temperatures (25°C, 40°C).
- Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may skew solubility measurements .
- Statistical Meta-Analysis : Compare datasets using ANOVA to identify outliers caused by impurities or measurement artifacts .
Q. How can microbial degradation pathways inform the environmental fate of this compound?
- Answer :
- Biodegradation Assays : Incubate with Beijerinckia sp. strains (known for biphenyl metabolism) and track degradation via LC-MS. Monitor intermediates like 2,3-dihydroxybiphenyl, indicative of meta-cleavage pathways .
- Enzyme Profiling : Purify meta-cleavage dioxygenases (e.g., catechol 2,3-dioxygenase) and test activity against the compound using UV-Vis spectroscopy (λ = 375 nm for extradiol cleavage products).
Q. What computational approaches predict the compound’s reactivity in cross-coupling reactions?
- Answer :
- DFT Calculations : Model transition states to predict regioselectivity in Suzuki-Miyaura reactions. Focus on steric effects from the methyl group and electronic effects from bromine.
- Retrosynthetic AI Tools : Use platforms like PubChem’s synthesis planners to propose alternative routes (e.g., Ullmann coupling) and validate feasibility .
Key Considerations for Experimental Design
- Toxicity Screening : Despite limited data on the target compound, extrapolate from structurally similar biphenyls (e.g., LC₅₀ values for aquatic organisms) .
- Synthetic Byproduct Analysis : Use GC-MS to detect halogenated side products (e.g., di-brominated analogs) arising from uncontrolled coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
